![molecular formula C23H21N5O4 B2952802 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941995-59-1](/img/structure/B2952802.png)

5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

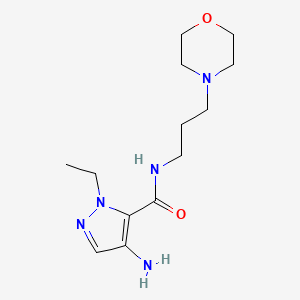

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, and a pyrazolopyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced using a reaction like the Paal-Knorr synthesis, while the piperazine ring could be formed using a reaction like the Mannich reaction . The pyrazolopyridine ring could be formed using methods described in the literature .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan ring is a five-membered ring with an oxygen atom, the piperazine ring is a six-membered ring with two nitrogen atoms, and the pyrazolopyridine ring is a fused ring system containing several nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the presence of polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .Applications De Recherche Scientifique

Medicinal Chemistry: Carbonic Anhydrase Inhibitors

In the realm of medicinal chemistry, furan derivatives like the one mentioned are often explored for their biological activity. Specifically, this compound has shown remarkable affinity towards human carbonic anhydrase VII (hCA VII) , with a Ki value of 4.3 nM . This suggests its potential use as a selective inhibitor for therapeutic applications, particularly in treating conditions where modulation of hCA VII is beneficial.

Organic Synthesis: Building Blocks for Complex Molecules

The furan moiety within the compound’s structure is a versatile unit in organic synthesis. It can serve as a precursor for the synthesis of complex molecules , including pharmaceuticals and agrochemicals . Its reactivity could be harnessed to create novel compounds with potential applications in small-scale chemistry and fine organic synthesis.

Environmental Science: Green Chemistry Applications

Furan derivatives are considered green and environmentally friendly materials due to their derivation from biomass feedstock . This compound could play a role in environmental science by contributing to sustainable development through its incorporation into eco-friendly products and processes.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c1-15-19-20(29)17(14-24-21(19)28(25-15)16-6-3-2-4-7-16)22(30)26-9-11-27(12-10-26)23(31)18-8-5-13-32-18/h2-8,13-14H,9-12H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKSOOFWMGRZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)

![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)

![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)